Benzobarbital, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

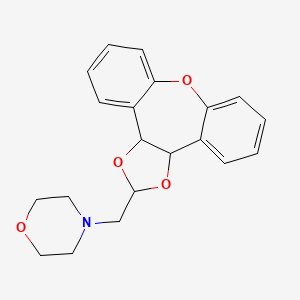

Benzobarbital, (S)-: is a barbiturate derivative known for its anticonvulsant properties. It has been used primarily in the treatment of epilepsy and other seizure disorders. The compound is structurally related to phenobarbital and shares similar liver enzyme-inducing effects, which can be exploited in various clinical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride using an efficient catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically involves the following steps :

- In a 250 mL three-neck flask, 0.10 mol of phenobarbital and 3% DMAP (mass fraction) are added.

- 125 mL of benzene and 0.102 mol of triethylamine are introduced.

- The mixture is heated at 155-170°C for 9 hours.

Industrial Production Methods: Industrial production of benzobarbital follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions: Benzobarbital undergoes various chemical reactions, including:

Oxidation: Benzobarbital can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert benzobarbital into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzobarbital molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzobarbital compounds .

Aplicaciones Científicas De Investigación

Chemistry: Benzobarbital is used as a precursor in the synthesis of various barbiturate derivatives.

Biology: In biological research, benzobarbital is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of barbiturates .

Medicine: Benzobarbital’s primary application in medicine is as an anticonvulsant. It is used to manage epilepsy and other seizure disorders. Additionally, its sedative and hypnotic properties make it useful in treating severe anxiety and insomnia .

Industry: In the pharmaceutical industry, benzobarbital is used in the development of new barbiturate-based drugs. Its enzyme-inducing properties are also exploited in drug metabolism studies .

Mecanismo De Acción

Benzobarbital acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the principal inhibitory neurotransmitter in the brain, and its activation leads to an influx of chloride ions into neurons, making them hyperpolarized and less likely to fire action potentials. By enhancing the effect of GABA at the GABA_A receptors, benzobarbital increases inhibitory neurotransmission, thereby stabilizing neuronal activity and preventing seizures .

Additionally, benzobarbital may exert its effects by altering ion channel dynamics beyond the GABA_A receptor. It can decrease excitatory neurotransmission mediated by glutamate and modulate voltage-gated ion channels, including sodium and calcium channels .

Comparación Con Compuestos Similares

Phenobarbital: Shares similar anticonvulsant properties and liver enzyme-inducing effects.

Pentobarbital: Another barbiturate with sedative and hypnotic properties.

Secobarbital: Known for its short-acting sedative effects.

Uniqueness: Its enzyme-inducing properties are also more pronounced compared to some other barbiturates, making it valuable in clinical and research applications .

Propiedades

Número CAS |

113960-28-4 |

|---|---|

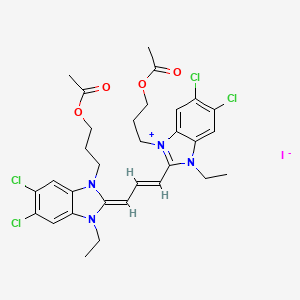

Fórmula molecular |

C19H16N2O4 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

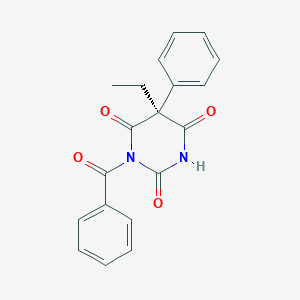

(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |

Clave InChI |

QMOWPJIFTHVQMB-IBGZPJMESA-N |

SMILES isomérico |

CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

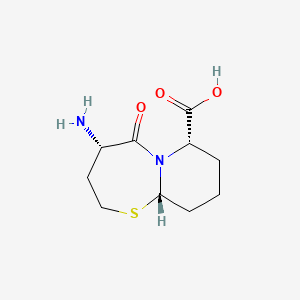

![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)

![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)